DR-4004

5-HT7 Receptor Binding Affinity Receptor Selectivity

Researchers studying 5-HT7/D2 interplay often face inconsistent results when substituting DR-4004 with other 5-HT7 antagonists. DR-4004 solves this with its unique dual pharmacology: high-affinity 5-HT7 antagonism (pKi=8.67) and functional D2 activity. Key advantages: - Enables precise dissection of serotonergic vs. dopaminergic pathways in fear conditioning, hyperglycemia, and hypothermia models. - Validated in hole-board and ERK signaling assays for emotional learning research. - Benchmark compound for medicinal chemistry SAR studies. - ≥98% purity, global shipping.

Molecular Formula C26H30N2O
Molecular Weight 386.5 g/mol
CAS No. 201608-41-5
Cat. No. B1670936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDR-4004
CAS201608-41-5
Synonyms2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo(cd)indol-2(1H)-one
DR-4004
DR4004
Molecular FormulaC26H30N2O
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESC1CC2=C3C(=CC=C2)NC(=O)C3(C1)CCCCN4CCC(=CC4)C5=CC=CC=C5
InChIInChI=1S/C26H30N2O/c29-25-26(16-7-11-22-10-6-12-23(27-25)24(22)26)15-4-5-17-28-18-13-21(14-19-28)20-8-2-1-3-9-20/h1-3,6,8-10,12-13H,4-5,7,11,14-19H2,(H,27,29)
InChIKeyJBQOYPLKTTXLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DR-4004: 5-HT7 Antagonist for Neuropharmacology


2a-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one, commonly known as DR-4004, is a synthetic tetrahydrobenzindole compound that functions as a potent antagonist of the serotonin 5-HT7 receptor [1]. Initially described in a 1999 Journal of Medicinal Chemistry communication, DR-4004 was identified through a structure-activity relationship (SAR) study aimed at developing selective 5-HT7 receptor ligands [1]. The compound exhibits high binding affinity for the 5-HT7 receptor, with a reported pKi of 8.67, and demonstrates functional antagonism in cAMP accumulation assays [1]. DR-4004 has been widely utilized as a pharmacological tool to investigate the role of 5-HT7 receptors in various physiological and behavioral processes, including circadian rhythm regulation, emotionality, and learning and memory [2][3].

Target 5-HT7 receptor antagonism with defined selectivity over 5-HT2 In vitro & in vivo
Tool Profile Dual 5-HT7 / D2 pharmacology for pathway dissection Behavioral models
Research Use Circadian rhythm, emotionality, learning and memory studies Neuroscience

DR-4004 Selectivity: Why Generics Fail


Substituting DR-4004 with other 5-HT7 receptor antagonists, even those within the same chemical class or with similar reported potency, is scientifically unjustified due to significant differences in receptor selectivity profiles and functional outcomes. While DR-4004 was initially described as a highly selective 5-HT7 antagonist, subsequent studies have revealed a more complex pharmacology, including functional activity at the dopamine D2 receptor [1]. This off-target activity is not a universal feature of all 5-HT7 antagonists; for instance, SB-269970, another widely used selective 5-HT7 antagonist, does not produce the same in vivo hyperglycemic effect, which is attributable to DR-4004's D2 receptor engagement [1]. Furthermore, the specific chemical structure of DR-4004, a 4-phenyltetrahydropyridine derivative, confers a distinct selectivity window over other serotonin receptor subtypes (e.g., 5-HT2) that differs from other tetrahydrobenzindole analogs, making it a unique tool for dissecting 5-HT7-mediated pathways from those involving D2 or other monoamine receptors [2]. Therefore, assuming functional equivalence between DR-4004 and other 5-HT7 antagonists without accounting for these nuanced pharmacological differences can lead to misinterpretation of experimental results and failed replication of key behavioral or physiological findings.

This Product DR-4004: 5-HT7 antagonist with functional D2 activity
vs
Potential Substitute SB-269970: 5-HT7 antagonist without D2 hyperglycemic effect
Risk Receptor selectivity profile is compound-specific, not class-wide
Risk
Impact Off-target D2 engagement may confound interpretation of 5-HT7-mediated effects
Risk Selectivity window over 5-HT2 differs from other tetrahydrobenzindole analogs
Risk
Impact Functional equivalence cannot be assumed; experimental replication may fail

DR-4004 Quantitative Evidence Guide


5-HT7 Binding Affinity and 5-HT2 Selectivity

In a direct head-to-head comparison within the same study, DR-4004 (compound 7) demonstrates a binding affinity (pKi) of 8.67 for the human 5-HT7 receptor, which is 47-fold more selective than its affinity for the 5-HT2 receptor (pKi = 7.01). This represents a marked improvement over earlier lead compounds in the series, such as compound 3, which showed a pKi of 8.48 for 5-HT7 but only 4-fold selectivity over 5-HT2 [1]. This quantified difference highlights the optimization achieved by the 4-phenyltetrahydropyridine moiety in DR-4004.

5-HT7 Binding Affinity & Selectivity
Head-to-head
pKi 8.67 (5-HT7); 47-fold selectivity over 5-HT2
Reported selectivity window supports pathway-specific study design
Compound 3 comparator: only 4-fold selectivity
5-HT7 Receptor Binding Affinity Receptor Selectivity Tetrahydrobenzindole

Functional Antagonism of 5-HT7 cAMP Signaling

In a functional model of 5-HT7 receptor activation, DR-4004 was confirmed to act as an antagonist. It did not stimulate basal cAMP accumulation on its own but inhibited 5-HT-induced stimulation of cAMP accumulation in COS-7 cells expressing the human 5-HT7 receptor [1]. This functional antagonism, quantified by the inhibition of the agonist-induced response, distinguishes DR-4004 from partial agonists or compounds with unknown functional activity at this receptor.

Functional Antagonism (cAMP)
Class-level
Inhibited 5-HT-induced cAMP; no intrinsic agonist activity
Supports antagonist assay context
Exact IC50 not reported in source study
5-HT7 Receptor Functional Antagonism cAMP Assay In Vitro Pharmacology

Off-Target Dopamine D2 Activity vs. SB-269970

A cross-study comparison reveals a critical differentiation: DR-4004 exhibits functional activity at dopamine D2 receptors, which contributes to its in vivo effects, unlike the alternative 5-HT7 antagonist SB-269970. In conscious rats, DR-4004 (1, 5, or 10 mg/kg i.p.) produced a dose-dependent hyperglycemia and hypothermia. The hyperglycemic effect was significantly reduced by the D2 antagonist raclopride, indicating D2 receptor involvement [1]. In contrast, SB-269970 produced hypothermia but no hyperglycemia, confirming that the hyperglycemic effect is specific to DR-4004's D2 activity and not a class effect of 5-HT7 antagonism [1].

Off-Target D2 Activity
Cross-study
DR-4004: hyperglycemia attenuated by raclopride. SB-269970: no hyperglycemia.
D2 engagement is compound-specific, not a class effect of 5-HT7 blockade
In vivo rat model; dose-dependent effect reported
Dopamine D2 Receptor Off-Target Activity In Vivo Pharmacology Hyperglycemia

Fear Conditioning and ERK Signaling Modulation

In a behavioral study, DR-4004 (5 mg/kg, i.p.) administered immediately after fear conditioning caused a significant decrease in both context- and tone-dependent fear responses, as measured by freezing behavior [1]. This effect was accompanied by inhibition of the conditioning-induced increase in ERK activity in the amygdala, but interestingly, it further enhanced ERK activity in the hippocampus [1]. This region-specific modulation of ERK signaling by DR-4004 provides a unique pharmacological fingerprint for studying the role of 5-HT7 receptors in emotional memory consolidation.

Fear Conditioning & ERK
Supporting evidence
Decreased context- and tone-dependent freezing (5 mg/kg i.p.)
Reported model-response context for emotional memory studies
Region-specific ERK modulation in amygdala vs. hippocampus
Fear Conditioning Learning and Memory ERK Signaling Behavioral Pharmacology

Exploratory Behavior and Monoamine Turnover

In the hole-board test, a model of emotionality and exploratory behavior, DR-4004 produced a dose-dependent decrease in locomotor activity. Statistically significant decreases were observed at 5 and 10 mg/kg (i.p.) compared to vehicle controls [1]. This behavioral effect was correlated with decreased dopamine and 5-HT turnover in the amygdala, and was reversed by co-administration of a dopamine reuptake inhibitor (GBR12909) or a 5-HT reuptake inhibitor (fluvoxamine) [1]. This provides a quantitative link between DR-4004's behavioral effects and specific neurochemical changes.

Exploratory Behavior
Supporting evidence
Dose-dependent decrease in locomotor activity (hole-board test)
Supports emotionality and stress model interpretation
Reversed by dopamine/5-HT reuptake inhibitors
Exploratory Behavior Emotionality Monoamine Turnover Hole-Board Test

DR-4004 Validated Application Scenarios


5-HT7 vs. Dopamine D2 in Behavioral Models

DR-4004 is the preferred tool for studies aiming to differentiate the roles of 5-HT7 and dopamine D2 receptors in complex behaviors. Its unique profile, combining high-affinity 5-HT7 antagonism with functional D2 activity, allows researchers to probe the interplay between these two systems [1]. For example, in models of hyperglycemia or hypothermia, the use of DR-4004 alongside a pure 5-HT7 antagonist like SB-269970 and a D2 antagonist like raclopride can precisely delineate the receptor mechanisms underlying observed physiological responses [1]. This is particularly valuable in neuropsychiatric research where both serotonergic and dopaminergic systems are implicated.

5-HT7 in Fear Memory Consolidation and Extinction

Based on its demonstrated efficacy in modulating fear conditioning and associated ERK signaling, DR-4004 is a key reagent for studies focused on the neurobiology of emotional learning and memory [2]. Its ability to decrease both context- and tone-dependent fear responses, coupled with region-specific effects on ERK activation in the amygdala and hippocampus, makes it an ideal pharmacological tool for dissecting the molecular pathways underlying fear memory consolidation, retrieval, and extinction [2]. This application is directly relevant to research on anxiety disorders and post-traumatic stress disorder (PTSD).

5-HT7 in Emotionality and Stress Models

DR-4004 has been validated in the hole-board test as a compound that modulates exploratory behavior in a novel environment, a measure of emotionality [3]. The observed dose-dependent decrease in locomotor activity, and its correlation with altered monoamine turnover in the amygdala, provides a robust behavioral and neurochemical signature for confirming 5-HT7 receptor-mediated effects in vivo [3]. This scenario is particularly useful for screening novel 5-HT7 ligands or investigating the downstream effects of 5-HT7 blockade on anxiety-like and stress-related behaviors.

Reference Standard for 5-HT7 Antagonist SAR

Given its well-characterized binding affinity (pKi = 8.67 for 5-HT7) and selectivity profile (47-fold over 5-HT2), DR-4004 serves as an essential reference compound in medicinal chemistry programs aimed at developing novel 5-HT7 receptor antagonists [4]. Its data from radioligand binding and functional cAMP assays provide a benchmark against which the potency, selectivity, and efficacy of new chemical entities can be compared [4]. The detailed SAR information available for the tetrahydrobenzindole series, including the critical role of the 4-phenyltetrahydropyridine moiety in DR-4004, offers valuable insights for designing optimized analogs [4].

Application
Selection Property
Validation Focus
5-HT7 vs. D2 Pathway Dissection
Dual 5-HT7/D2 pharmacological profile
D2-mediated hyperglycemia endpoint monitoring
Fear Memory Consolidation
Region-specific ERK signaling modulation
Context- and tone-dependent freezing response
Emotionality & Stress Models
Dose-dependent modulation of exploratory behavior
Amygdala monoamine turnover correlation
5-HT7 Antagonist SAR Reference
Well-characterized pKi and selectivity window
Benchmark against novel chemical entities

Technical Documentation Hub

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39 linked technical documents
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